Tetrahydrocannabivarin

CB1 receptor pharmacology Functional selectivity Neutral antagonism

Δ9-Tetrahydrocannabivarin (THCV, CAS 31262-37-0) is a naturally occurring phytocannabinoid and the propyl homologue of Δ9-tetrahydrocannabinol (THC). Unlike THC, which is a partial CB1 receptor agonist, THCV functions as a competitive CB1 receptor antagonist and CB2 receptor partial agonist, with a distinct in vitro binding profile (CB1 Ki = 75.4 nM; CB2 Ki = 62.8 nM).

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 31262-37-0
Cat. No. B162180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocannabivarin
CAS31262-37-0
SynonymsΔ9-Tetrahydrocannabivarin; THCV; THV
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1
InChIKeyZROLHBHDLIHEMS-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Procurement-Ready Guide to Δ9-Tetrahydrocannabivarin (THCV; CAS 31262-37-0): Pharmacological Profile and Supply Rationale


Δ9-Tetrahydrocannabivarin (THCV, CAS 31262-37-0) is a naturally occurring phytocannabinoid and the propyl homologue of Δ9-tetrahydrocannabinol (THC). Unlike THC, which is a partial CB1 receptor agonist, THCV functions as a competitive CB1 receptor antagonist and CB2 receptor partial agonist, with a distinct in vitro binding profile (CB1 Ki = 75.4 nM; CB2 Ki = 62.8 nM) [1]. This neutral antagonism, rather than inverse agonism, underpins its unique pharmacological signature, which includes suppression of appetite, improvement of glycemic control, and anticonvulsant actions without the psychotropic effects classically associated with THC [2].

Sourcing Δ9-Tetrahydrocannabivarin (CAS 31262-37-0): Why a Standard Cannabinoid Panel or Generic CB1 Ligand Cannot Substitute for THCV in Research


Substituting THCV with other cannabinoids or synthetic CB1 antagonists such as rimonabant (SR141716A) or AM251 in research protocols is unsound due to fundamental differences in receptor signaling. While THC (Ki ~5-41 nM at CB1) acts as a partial agonist and rimonabant acts as an inverse agonist, THCV is a neutral CB1 antagonist that only blocks agonist-driven signaling without suppressing constitutive receptor activity [1]. This distinction directly impacts metabolic outcomes: THCV improves glycemic control without the adverse psychiatric effects that led to rimonabant's market withdrawal, and unlike the inverse agonist AM251, THCV does not consistently reduce food intake or body weight in obese mouse models, pointing to a fundamentally different therapeutic mechanism [2].

Head-to-Head Technical Evidence for Δ9-Tetrahydrocannabivarin (CAS 31262-37-0) Against Closest Analogs and In-Class Alternatives


Neutral CB1 Receptor Antagonism vs. Inverse Agonist Rimonabant: Ligand-Dependent Functional Selectivity Drives Distinct Cellular Signaling Outcomes

THCV functions as a neutral CB1 antagonist, whereas the withdrawn anti-obesity drug rimonabant (SR141716A) is an inverse agonist. In GIRK channel activation assays in AtT20 pituitary cells, Δ9-THCV antagonized the full agonist WIN 55,212-2 with an IC50 of 434 nM, while its isomer Δ8-THCV showed an IC50 of 757 nM [1]. Crucially, Δ9-THCV antagonism was 'ligand-dependent': it was more potent at inhibiting WIN 55,212-2 and 2-arachidonoylglycerol (2-AG) than Δ9-THC, a profile not shared by inverse agonists [1]. This distinction eliminates the suppression of basal CB1 receptor signaling that is thought to contribute to rimonabant's adverse psychiatric effects [2].

CB1 receptor pharmacology Functional selectivity Neutral antagonism

Glycemic Control in Type 2 Diabetes: Placebo-Controlled Randomized Clinical Trial Shows THCV Significantly Reduces Fasting Plasma Glucose

In a 13-week randomized, double-blind, placebo-controlled pilot study in 62 patients with type 2 diabetes (NCT01217112), THCV (5 mg twice daily) significantly decreased fasting plasma glucose compared with placebo (estimated treatment difference [ETD] = −1.2 mmol/L; P < 0.05) and improved pancreatic β-cell function (HOMA2 β-cell function ETD = −44.51 points; P < 0.01), as well as adiponectin and apolipoprotein A levels [1]. In contrast, CBD alone or the combination of CBD and THCV did not produce a statistically significant improvement in these endpoints versus placebo, underscoring THCV-specific metabolic effects not shared by the closely related cannabinoid CBD [1].

Type 2 diabetes Glycemic control Randomized clinical trial

Appetite Suppression Without Body Weight Loss: THCV's Divergent Metabolic Profile from Synthetic CB1 Inverse Agonist AM251 in Obese Mouse Models

In dose-ranging studies using dietary-induced obese (DIO) and genetically obese (ob/ob) mice, THCV (0.1–12.5 mg/kg oral daily) did not significantly affect food intake or body weight gain at any dose, yet it dose-dependently improved glucose tolerance and insulin sensitivity [1]. By contrast, the CB1 inverse agonist AM251 (10 mg/kg oral daily), used as a positive control in the same study, suppressed food intake and body weight gain [1]. Additionally, THCV at 12.5 mg/kg produced an ~50% reduction in liver triglyceride concentration in ob/ob mice, an effect that was statistically significant (P < 0.05) and not observed with lower doses, whereas AM251's effect on liver triglycerides was not statistically significant in this model [1]. This dissociation between metabolic improvement and appetite/weight suppression distinguishes THCV from AM251 and other CB1 inverse agonists.

Obesity Appetite regulation Metabolic syndrome

Reduced Cannabimimetic Side Effects in the Mouse Tetrad Assay: THCV Shows No Significant Motor or Thermal Effects at Doses Where THC and Delta-8-THC Produce Classical CB1-Mediated Impairments

In a standardized mouse tetrad assay—the gold-standard in vivo screen for cannabimimetic activity—THCV (32 mg/kg, i.p.) showed no significant differences from vehicle control in catalepsy, spontaneous activity, or body temperature (P > 0.05) in naive male mice [1]. In naive female mice, THCV did induce significant catalepsy, acute analgesia, and hypothermia at this high dose (P < 0.05 to P < 0.001 vs. vehicle) [1]. This stands in stark contrast to Δ9-THC, which robustly induces all four classical tetrad behaviors (antinociception, hypothermia, locomotor suppression, and catalepsy) in both male and female rodents at comparable doses [2], and to Δ8-THC, which evoked tetrad behaviors in both sexes in the same study [1].

Cannabimimetic tetrad Motor function Hypothermia

Anticonvulsant Activity in PTZ-Induced Seizure Models at Low Dose: THCV Significantly Reduces Seizure Incidence, Complementing CBD and CBDV Anticonvulsant Profiles

In the pentylenetetrazole (PTZ)-induced generalized seizure model in adult rats, a single dose of Δ9-THCV (0.25 mg/kg, i.p.) significantly reduced seizure incidence compared to vehicle control (P < 0.05) [1]. In vitro, Δ9-THCV (≥20 µM) significantly reduced burst complex incidence and the amplitude and frequency of paroxysmal depolarizing shifts (PDSs) in Mg²⁺-free epileptiform rat piriform cortex slices [1]. By comparison, the anticonvulsant profile of cannabidivarin (CBDV)—the propyl homologue of CBD—has been demonstrated in the same PTZ model but is mediated through a CB1 receptor-independent mechanism, whereas THCV's anticonvulsant action is consistent with a CB1 receptor-mediated mechanism [2].

Epilepsy Anticonvulsant PTZ-induced seizure

Bidirectional GPR55 Modulation: THCV Acts as Agonist or Antagonist Dependent on Assay Conditions, Unlike THC and CBD

THCV differentially binds to the orphan G protein-coupled receptor GPR55, acting as either an antagonist or agonist depending on the assay system and concentration [1]. In HEK293 cells expressing GPR55, THCV inhibited LPI-stimulated ERK1/2 phosphorylation with an IC50 of 880 nM, demonstrating GPR55 antagonist activity [2]. By contrast, THC and CBD show distinct GPR55 interaction profiles which do not exhibit the same assay-dependent bidirectional modulation: THC acts as a GPR55 agonist (EC50 4.61 µM) and CBD behaves as an antagonist (IC50 ~445 nM in β-arrestin assays) [3]. This unique signaling plasticity at GPR55, a receptor implicated in energy homeostasis, bone metabolism, and cancer proliferation, is not observed with either THC or CBD.

GPR55 Orphan receptor Signal transduction

Priority Procurement and Application Scenarios for Δ9-Tetrahydrocannabivarin (CAS 31262-37-0) Based on Verified Differential Evidence


Preclinical Metabolic Disorder Research: Investigating CB1-Mediated Glycemic Control Without Appetite or Weight Confounds

THCV is the only known neutral CB1 antagonist of natural origin that improves glucose tolerance and insulin sensitivity in DIO and ob/ob mice without suppressing food intake or body weight gain [1]. This uniquely positions THCV for metabolic research programs seeking to dissociate the glycemic benefits of CB1 blockade from the appetite-suppressant and weight-loss effects that confound inverse agonists such as AM251 and rimonabant [1]. The clinical validation in type 2 diabetes patients, where THCV significantly reduced fasting plasma glucose by 1.2 mmol/L versus placebo (P < 0.05) [2], further supports its use as a translational tool compound for target engagement studies in human metabolic disease pathways.

Epilepsy and Hyperexcitability Disorder Drug Discovery: CB1 Receptor-Mediated Anticonvulsant Tool Compound

THCV provides a CB1 receptor-mediated anticonvulsant mechanism that is mechanistically distinct from CBD and CBDV, which act through CB1-independent pathways [1]. At a low dose of 0.25 mg/kg i.p., THCV significantly reduces PTZ-induced seizure incidence in rats [2], making it a valuable pharmacological tool for dissecting the role of CB1 receptor signaling in seizure control. Procurement of THCV enables research groups to perform comparative efficacy studies against CBD and CBDV in the same seizure models to delineate CB1-dependent versus CB1-independent anticonvulsant mechanisms, a key unanswered question in cannabinoid epilepsy research.

Cannabinoid Behavioral Pharmacology: Side-Effect-Profile Benchmarking in Rodent Tetrad Assays

At a high dose of 32 mg/kg i.p., THCV elicits no significant cannabimimetic effects (catalepsy, hypothermia, locomotor suppression) in male mice, while Δ8-THC and Δ9-THC produce these classical tetrad behaviors at doses 3- to 10-fold lower [1]. This makes THCV an ideal negative control and comparator compound for behavioral pharmacology studies designed to isolate non-CB1-mediated behavioral effects of cannabinoid ligands. Research groups purchasing THCV alongside THC and synthetic CB1 agonists gain the ability to benchmark side-effect liability in the standardized tetrad assay with a cannabinoid that spares motor and thermal endpoints in male rodents [2].

GPR55 Signaling Pathway Investigation: Bidirectional Modulator for Orphan Receptor Target Deconvolution

THCV's unique property of acting as either a GPR55 agonist or antagonist depending on cellular context and assay conditions [1] makes it a high-value probe for functional selectivity studies at this orphan receptor. Unlike THC (pure GPR55 agonist) or CBD (pure GPR55 antagonist), THCV's bidirectional modulation allows researchers to explore stimulus-dependent signaling bias at GPR55 using a single chemical scaffold [2]. This application is directly relevant to programs investigating the role of GPR55 in bone metabolism, cancer cell proliferation, and inflammatory pain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrocannabivarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.